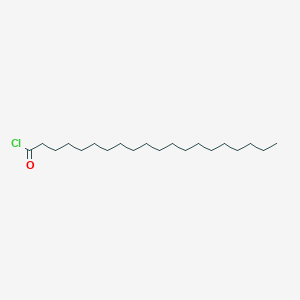

Eicosanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

icosanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZBGYJQEFZICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432043 | |

| Record name | Eicosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40140-09-8 | |

| Record name | Eicosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Eicosanoyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on eicosanoyl chloride, a reactive long-chain acyl chloride utilized as a key intermediate in organic synthesis. Its high reactivity makes it a valuable reagent for the introduction of the eicosanoyl group into various molecules, a critical step in the synthesis of complex lipids and pharmacologically active compounds.

Core Data Presentation

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 40140-09-8 | [1][2] |

| Molecular Formula | C₂₀H₃₉ClO | [1][2] |

| Molecular Weight | 330.98 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent | |

| Purity | >99% | |

| Solubility | Soluble in organic solvents | |

| Storage | Room temperature, protect from moisture |

Experimental Protocols

Due to its reactivity, particularly its sensitivity to moisture, handling and reactions involving this compound require an inert atmosphere and anhydrous conditions. Below are representative experimental protocols for its synthesis and a common application in acylation.

1. General Synthesis of this compound from Eicosanoic Acid

This protocol is a standard method for preparing acyl chlorides from their corresponding carboxylic acids using oxalyl chloride.

-

Materials:

-

Eicosanoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add eicosanoic acid.

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.

-

Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂ and CO) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently heated if necessary to ensure completion.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

-

2. Amide Synthesis via Acylation of a Primary Amine

This protocol details the reaction of this compound with a primary amine to form an N-eicosanoyl amide, a common reaction in the synthesis of bioactive lipids.

-

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound in anhydrous DCM and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Visualizations

Diagram 1: General Workflow for Acylation

Caption: Workflow for a typical acylation reaction using this compound.

Diagram 2: Role in Drug Discovery

Caption: Logical pathway from this compound to a therapeutic application.

References

Eicosanoyl Chloride and its Synonyms: A Technical Guide for Researchers

An in-depth examination of eicosanoyl chloride, its alternative nomenclature such as arachidoyl chloride, and its applications in chemical synthesis and drug development. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and professionals in the pharmaceutical industry.

This compound, a reactive derivative of the saturated fatty acid eicosanoic acid, is a pivotal building block in organic synthesis, particularly in the fields of lipid chemistry and drug delivery. Its high reactivity makes it a valuable precursor for the synthesis of a variety of bioactive molecules and functional materials. This technical guide delineates the chemical properties, synthesis, and key applications of this compound and its synonyms, with a focus on practical methodologies for the laboratory setting.

Nomenclature and Chemical Identity

This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Synonyms:

The compound is systematically named icosanoyl chloride according to IUPAC nomenclature.

Key Identifiers and Physicochemical Properties

A summary of the key chemical identifiers and physical properties of this compound is provided in the table below for easy reference. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 40140-09-8 | [1] |

| Molecular Formula | C₂₀H₃₉ClO | [1] |

| Molecular Weight | 330.98 g/mol | |

| Appearance | Liquid | |

| Purity | >99% (typical) | |

| Boiling Point | 369.94 °C at 760 mmHg (decomposes) | |

| Density | ~0.901 g/cm³ | |

| InChIKey | BXZBGYJQEFZICM-UHFFFAOYSA-N |

Synthesis of this compound: Experimental Protocol

This compound is most commonly synthesized from its parent carboxylic acid, eicosanoic acid (also known as arachidic acid), through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Protocol: Synthesis of this compound using Thionyl Chloride

This protocol describes the laboratory-scale synthesis of this compound from eicosanoic acid.

Materials:

-

Eicosanoic acid (Arachidic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Glassware: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer, and heating mantle.

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve eicosanoic acid in a minimal amount of anhydrous dichloromethane. The flask should be placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: While stirring, slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure (rotary evaporation).

-

Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

-

The reaction evolves toxic gases (HCl and SO₂). Ensure adequate ventilation and use a gas trap if necessary.

-

This compound is reactive and will hydrolyze in the presence of moisture to form eicosanoic acid and HCl. All glassware must be thoroughly dried, and anhydrous solvents should be used.

Applications in Research and Drug Development

This compound's high reactivity makes it a versatile intermediate for the synthesis of various lipid molecules with important biological functions or applications in drug delivery systems.

Synthesis of Bioactive Lipids

This compound is a key reagent for the acylation of amines and alcohols to produce N-acylethanolamines and esters, respectively. A prominent example is the synthesis of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid neurotransmitter, where arachidonoyl chloride (the unsaturated analog) is used. The same synthetic principle applies to the saturated this compound for producing related lipid signaling molecules.

Development of Lipid-Based Drug Delivery Systems

Long-chain fatty acids and their derivatives are fundamental components of lipid nanoparticles (LNPs), which are at the forefront of drug delivery, particularly for nucleic acid therapeutics like mRNA. This compound can be used to synthesize custom ionizable lipids, phospholipids, or PEGylated lipids, which are the building blocks of LNPs. The properties of the lipid components are critical for the efficacy and safety of the LNP formulation.

Experimental Workflow: Formulation of Lipid Nanoparticles (LNPs) for mRNA Delivery

The following diagram illustrates a typical workflow for the formulation of LNPs for mRNA delivery, a process where custom lipids synthesized from precursors like this compound can be incorporated.

Caption: Workflow for Lipid Nanoparticle (LNP) formulation for mRNA delivery.

Signaling Pathway: Endocannabinoid Synthesis and Degradation

This compound serves as a synthetic tool to create probes and standards for studying lipid signaling. Its unsaturated counterpart, arachidonoyl chloride, is a precursor to anandamide. The following diagram outlines the synthesis and degradation pathway of anandamide, a key endocannabinoid.

Caption: Simplified pathway of anandamide synthesis, signaling, and degradation.

Conclusion

This compound and its synonyms are indispensable reagents in modern chemical and pharmaceutical research. Their utility in the synthesis of complex lipids and as components of advanced drug delivery systems underscores their importance. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging these versatile molecules in their scientific endeavors. Careful handling and adherence to safety protocols are paramount when working with these reactive compounds.

References

A Technical Guide to the Physical Properties of Eicosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Overview

Eicosanoyl chloride (CAS No. 40140-09-8), also known as arachidoyl chloride, is a long-chain acyl chloride.[1] As a reactive chemical intermediate, it is utilized in the synthesis of various organic compounds, including esters, amides, and other lipid derivatives relevant to pharmaceutical and life science research.[2][3] A thorough understanding of its physical state and appearance is critical for its proper handling, storage, and application in experimental settings. This document provides a detailed overview of the physical characteristics of this compound, methods for its characterization, and key chemical properties influencing its stability.

Physical State and Appearance

This compound is typically supplied as a clear liquid with a purity often exceeding 99%.[2][4] While generally described as odorless, its physical state is highly dependent on the ambient temperature due to its melting point being close to standard room temperature.

-

Physical State : At a standard temperature and pressure, this compound exists as a liquid. However, with a melting point of 22 °C (71.6 °F), it will solidify into a solid form in cooler laboratory environments.

-

Appearance : In its liquid form, this compound is a clear substance.

-

Odor : The compound is reported to be odorless.

Due to its reactivity, particularly its sensitivity to moisture, proper storage is essential to maintain its chemical integrity and appearance. It should be kept in tightly closed containers in a cool, dry, and well-ventilated place.

Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉ClO | |

| Molecular Weight | 330.98 g/mol | |

| CAS Number | 40140-09-8 | |

| Physical State | Liquid (at room temperature) | |

| Melting Point | 22 °C / 71.6 °F | |

| Boiling Point | 369.9 °C at 760 mmHg (Predicted) | |

| 145 °C at 14 mmHg (Experimental) | ||

| Density | 0.901 g/cm³ (Predicted) | |

| Flash Point | 182.9 °C (Predicted) | |

| Refractive Index | 1.455 (Predicted) | |

| Purity | >99% |

Experimental Protocols

The characterization of the physical state and appearance of this compound involves standard laboratory procedures.

Protocol for Visual Characterization

Objective: To determine the physical state, color, and clarity of this compound at a controlled temperature.

Materials:

-

Sample of this compound in a sealed, clear container (e.g., glass vial).

-

Temperature-controlled environment (e.g., water bath, incubator, or standard laboratory bench at known room temperature).

-

White background for color assessment.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Methodology:

-

Place the sealed container of this compound in the temperature-controlled environment set to 25 °C. Allow the sample to thermally equilibrate for at least 30 minutes.

-

Observe the sample to determine its physical state (solid or liquid).

-

Place the sample against a white background.

-

Visually inspect the sample for color and clarity (e.g., clear, colorless, cloudy, etc.).

-

Carefully unseal the container in a well-ventilated fume hood and cautiously note any discernible odor by wafting vapors toward the nose.

-

Record all observations, including the temperature at which the observations were made.

Protocol for Melting Point Determination

Objective: To experimentally verify the melting point of this compound.

Materials:

-

Sample of solid this compound.

-

Melting point apparatus (e.g., digital melting point device).

-

Capillary tubes.

-

Spatula.

-

Mortar and pestle (if sample is in large crystals).

Methodology:

-

If necessary, cool the this compound sample below its expected melting point (22 °C) to ensure it is in a solid state.

-

Finely crush a small amount of the solid sample using a mortar and pestle to ensure uniform packing.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has completely melted (completion of melting). The melting point is reported as this temperature range.

Chemical Stability and Handling Visualizations

The handling and appearance of this compound are directly impacted by its chemical reactivity, particularly its sensitivity to moisture.

Caption: Workflow for characterizing the physical properties of this compound.

This compound readily reacts with water in a hydrolysis reaction. This sensitivity to moisture means that exposure to atmospheric humidity can degrade the compound, converting it into eicosanoic acid and hydrochloric acid. This reaction will alter the purity and potentially the appearance of the material.

Caption: Reaction pathway for the hydrolysis of this compound.

References

An In-depth Technical Guide to the Solubility of Eicosanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Eicosanoyl chloride (C₂₀H₃₉ClO), also known as arachidoyl chloride, is the acyl chloride derivative of eicosanoic acid. Its high reactivity, particularly towards nucleophiles, makes it a valuable reagent for introducing the 20-carbon acyl group into molecules. This reactivity, however, also presents challenges for its handling and characterization, including the determination of its solubility. Acyl chlorides readily react with protic solvents, such as water and alcohols, undergoing hydrolysis or alcoholysis. Therefore, solubility is typically assessed in a range of anhydrous aprotic organic solvents. This guide provides essential information for researchers working with this compound, focusing on its solubility profile and the experimental procedures required for its accurate assessment.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₂₀H₃₉ClO |

| Molecular Weight | 330.98 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Decomposes before boiling |

| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound is not widely available in scientific literature due to its reactive nature. However, based on the general principles of "like dissolves like" and the known solubility of other long-chain acyl chlorides, a qualitative solubility profile can be established. This compound is expected to be soluble in nonpolar and polar aprotic organic solvents. It is insoluble in and reactive with protic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Rationale and Notes |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for reactions involving acyl chlorides, indicating good solubility. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is a good solvent for a wide range of organic compounds, including acyl chlorides. |

| Diethyl Ether | Nonpolar Aprotic | Soluble | The nonpolar nature of the solvent and the long hydrocarbon chain of this compound favor solubility. |

| Hexane | Nonpolar Aprotic | Soluble | The "like dissolves like" principle suggests good solubility due to the long alkyl chain of this compound. |

| Toluene | Nonpolar Aprotic | Soluble | The aromatic and nonpolar nature of toluene allows for the dissolution of the long-chain acyl chloride. |

| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | An ethereal solvent capable of dissolving long-chain acyl chlorides. |

| Water | Protic | Insoluble (Reacts) | Reacts readily with water via hydrolysis to form eicosanoic acid and hydrochloric acid. |

| Ethanol | Protic | Insoluble (Reacts) | Reacts with ethanol to form ethyl eicosanoate. |

| Methanol | Protic | Insoluble (Reacts) | Reacts with methanol to form methyl eicosanoate. |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the qualitative and semi-quantitative determination of this compound solubility in an organic solvent. Due to the reactivity of acyl chlorides, all glassware must be thoroughly dried, and anhydrous solvents must be used. The experiment should be conducted in a fume hood with appropriate personal protective equipment.

4.1. Materials

-

This compound

-

Anhydrous organic solvents (e.g., dichloromethane, hexane, toluene)

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes

-

Analytical balance

-

Vortex mixer

-

Fume hood

4.2. Procedure

-

Preparation of Solvent: Dispense a precise volume (e.g., 1.0 mL) of the chosen anhydrous organic solvent into a dry glass vial.

-

Initial Solute Addition: Weigh a small, accurately known mass of this compound (e.g., 5 mg) and add it to the vial containing the solvent.

-

Dissolution Attempt: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes at a controlled temperature.

-

Visual Assessment: Carefully observe the vial against a contrasting background to check for any undissolved solid.

-

Completely Dissolved: If the solid has entirely dissolved, the this compound is considered soluble at that concentration. For a semi-quantitative result, proceed to step 5.

-

Partially or Not Dissolved: If solid particles remain, the compound is sparingly soluble or insoluble at this concentration.

-

-

Incremental Solute Addition (for Semi-Quantitative Analysis): If the initial amount dissolved completely, continue to add small, accurately weighed increments of this compound to the vial. After each addition, repeat the vortexing and visual assessment steps until persistent undissolved solid is observed.

-

Calculation: The solubility can be estimated from the total mass of this compound that completely dissolved in the known volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and professionals in drug development to understand and experimentally determine its solubility in various organic solvents. The provided qualitative data, detailed experimental protocol, and workflow diagram offer a practical approach to handling this reactive yet valuable chemical intermediate. Adherence to anhydrous conditions and safety protocols is paramount when working with this compound.

Eicosanoyl Chloride: A Technical Safety Guide for Researchers

Introduction: Eicosanoyl chloride (CAS No. 40140-09-8), also known as arachidoyl chloride, is a long-chain acyl chloride.[1] As a reactive chemical intermediate, it is utilized in the synthesis of various organic molecules in research and development, including in the fields of biochemistry and drug development.[2] Its reactivity, primarily driven by the acyl chloride functional group, necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate risks in a laboratory setting. This guide provides an in-depth summary of the safety data, handling protocols, and emergency procedures for this compound, compiled for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 40140-09-8 | [4] |

| Molecular Formula | C₂₀H₃₉ClO | |

| Molecular Weight | 330.98 g/mol (or 331.0 g/mol ) | |

| Appearance | Colorless to pale yellow liquid | |

| Density | ~0.9 g/cm³ at 20 °C | |

| Boiling Point | ~360 °C (decomposes) | |

| Purity | >99% | |

| Synonyms | Arachidoyl chloride, Arachidyl chloride, Eicosanoic acid chloride |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. However, as an acyl chloride, it reacts with water to produce hydrochloric acid, indicating a high potential for corrosive action.

| GHS Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation (Category 2) |

| STOT, Single Exposure | H335 | May cause respiratory irritation (Category 3) |

Note: The primary mechanism of local toxicity for acyl chlorides is their rapid hydrolysis upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to form hydrochloric acid (HCl), which is corrosive.

Caption: Hydrolysis of this compound leading to corrosive effects.

Toxicological Profile

Safety and Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

| Protection Type | Specification | Source |

| Eye/Face | Chemical splash goggles or face shield (European Standard EN166 or OSHA 29 CFR 1910.133). | |

| Skin | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure. | |

| Respiratory | Use only under a chemical fume hood. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Handling and Storage Procedures

-

Handling:

-

Always use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid all contact with eyes, skin, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

-

Prevent contact with moisture; the material reacts violently with water.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Keep containers tightly closed to prevent moisture contamination.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a locked, corrosives-compatible area.

-

Accidental Release Measures

A systematic approach is crucial in the event of a spill to ensure safety and proper containment.

Caption: Workflow for responding to an this compound spill.

Firefighting Procedures

This compound reacts with water, which makes water an unsuitable extinguishing agent. Hazardous gases are produced in a fire.

| Extinguishing Media | Details |

| Suitable | Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. |

| Unsuitable | DO NOT USE WATER . It reacts violently and liberates toxic gas. |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene. |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. Seek medical attention immediately in all cases of exposure.

Caption: General first aid workflow for chemical exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Reactivity and Stability

Understanding the chemical reactivity and stability is key to safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). |

| Conditions to Avoid | Exposure to moist air or water, ignition sources, excess heat. |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols. |

| Hazardous Decomposition | Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide. |

| Hazardous Polymerization | Does not occur. |

Appendix: Synthesis Workflow Example

This compound is typically synthesized from eicosanoic acid. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride.

Caption: Example workflow for the synthesis of this compound.

References

Eicosanoyl Chloride: A Comprehensive Technical Guide to Hazards and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoyl chloride (C₂₀H₃₉ClO), also known as arachidoyl chloride, is a long-chain acyl chloride that serves as a reactive intermediate in organic synthesis.[1][2][3] Its high reactivity, stemming from the acyl chloride functional group, makes it a valuable reagent for introducing the eicosanoyl group into various molecules. However, this reactivity also presents significant hazards, necessitating stringent handling precautions. This technical guide provides an in-depth overview of the hazards associated with this compound, detailed handling and emergency procedures, and a summary of its physicochemical properties. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₉ClO | [5] |

| Molecular Weight | 330.98 g/mol | |

| CAS Number | 40140-09-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approximately 360 °C (decomposes) | |

| Density | Approximately 0.9 g/cm³ at 20 °C | |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | |

| Purity | >99% |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it rapidly hydrolyzes to form eicosanoic acid and corrosive hydrogen chloride (HCl) gas.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents skin contact and severe burns. |

| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Protects skin from splashes and potential ignition sources. |

| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used. | Prevents inhalation of corrosive and irritating vapors. |

Safe Handling Practices

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, and open flames. Although not highly flammable, it is a combustible liquid.

-

Never add water to this compound. The reaction is violent and produces corrosive HCl gas.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed to prevent contact with moisture.

-

Store in a corrosives-compatible cabinet.

-

It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).

Reactivity and Incompatibilities

-

Water: Reacts violently to produce eicosanoic acid and hydrogen chloride gas.

-

Alcohols and Amines: Reacts exothermically to form esters and amides, respectively.

-

Strong Bases: Reacts vigorously.

-

Oxidizing Agents: Incompatible.

-

Metals: May be corrosive to some metals, especially in the presence of moisture.

Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: DO NOT USE WATER. A water jet will exacerbate the situation by causing a violent reaction and spreading the material.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the area and ensure adequate ventilation (use a fume hood).

-

Eliminate all ignition sources.

-

Wear appropriate PPE as described in Section 3.1.

-

Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a sealable, corrosion-resistant container for disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact emergency services and a hazardous waste disposal team.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocols

The following are generalized experimental protocols for common procedures involving this compound. These should be adapted based on the specific requirements of the experiment and after a thorough risk assessment.

Synthesis of this compound from Eicosanoic Acid

This protocol describes the conversion of eicosanoic acid to this compound using thionyl chloride (SOCl₂).

Materials:

-

Eicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube or inert gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is thoroughly dried.

-

Add eicosanoic acid to the round-bottom flask.

-

Add anhydrous DCM to dissolve the eicosanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

-

Attach the reflux condenser and gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under high vacuum.

Quenching of this compound

This protocol describes the safe quenching of unreacted this compound.

Materials:

-

This compound

-

A suitable quenching agent (e.g., isopropanol, methanol, or a dilute solution of sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, THF)

-

Beaker or flask large enough to accommodate the reaction and potential foaming

-

Stir bar and magnetic stirrer

-

Ice bath

Procedure:

-

Perform the quenching procedure in a certified chemical fume hood.

-

Place the quenching agent in the beaker/flask and cool it in an ice bath.

-

Slowly and dropwise, add the this compound solution to the cold, stirred quenching agent.

-

Control the rate of addition to manage the exothermic reaction and any gas evolution.

-

Continue stirring the mixture in the ice bath for a period after the addition is complete to ensure the reaction has gone to completion.

-

The neutralized mixture can then be worked up or prepared for waste disposal according to institutional guidelines.

Waste Disposal

-

All waste containing this compound or its reaction byproducts must be treated as hazardous waste.

-

Quench any unreacted this compound before disposal (see Protocol 6.2).

-

Collect all liquid and solid waste in appropriately labeled, sealed, and corrosion-resistant containers.

-

Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, it is hypothesized that as a long-chain fatty acyl chloride, it can be converted intracellularly to eicosanoyl-CoA. Long-chain acyl-CoAs are known to be important signaling molecules that can influence various cellular processes.

One potential pathway involves the regulation of enzymes involved in lipid metabolism and insulin signaling. For example, long-chain acyl-CoAs can allosterically regulate enzymes such as acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. They are also substrates for the synthesis of various complex lipids that have signaling roles.

Below is a diagram illustrating a hypothesized signaling pathway for this compound, based on the known roles of long-chain acyl-CoAs.

Caption: Hypothesized signaling pathway of this compound.

Logical Workflow for Safe Handling and Experimentation

The following diagram outlines the logical workflow for safely handling this compound in a research setting, from initial preparation to final waste disposal.

Caption: Workflow for safe handling of this compound.

Conclusion

This compound is a highly useful but hazardous chemical that demands respect and careful handling. A thorough understanding of its reactivity, hazards, and the necessary safety precautions is paramount for any researcher or scientist working with this compound. By adhering to the guidelines outlined in this technical guide, including the use of appropriate personal protective equipment, proper handling and storage techniques, and established emergency procedures, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.

References

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. Buy this compound (EVT-3189376) | 40140-09-8 [evitachem.com]

- 5. This compound | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Eicosanoyl Chloride with Water and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoyl chloride, the acyl chloride derivative of eicosanoic acid, is a pivotal long-chain fatty acyl chloride utilized in the synthesis of a diverse array of bioactive lipids and drug delivery vehicles. Its reactivity is characterized by the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This technical guide provides a comprehensive overview of the reactivity of this compound with water and various nucleophiles, including alcohols, amines, and thiols. It details the underlying reaction mechanisms, provides adaptable experimental protocols, and discusses the implications of these reactions in the context of drug development and lipidomics.

Introduction

This compound (C₂₀H₃₉ClO) is a highly reactive organic compound that serves as a critical building block in synthetic chemistry, particularly in the field of lipid science.[1][2] Its structure, featuring a 20-carbon acyl chain attached to a chloride atom via a carbonyl group, makes it an ideal precursor for the synthesis of complex lipids such as ceramides, esters, and amides.[3][4][5] Understanding the reactivity of this compound is paramount for its effective utilization in the synthesis of novel therapeutics and drug delivery systems. This guide will delve into the chemical behavior of this compound, focusing on its reactions with water and other nucleophiles.

Physicochemical Properties of this compound

The reactivity of this compound is intrinsically linked to its physical and chemical properties. The long hydrocarbon tail imparts significant lipophilicity, influencing its solubility and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₉ClO | |

| Molecular Weight | 330.98 g/mol | |

| Appearance | Colorless to pale yellow liquid/waxy solid | |

| Boiling Point | 369.9 °C at 760 mmHg | |

| Density | 0.901 g/cm³ | |

| Flash Point | 182.9 °C | |

| Solubility | Insoluble in water (reacts); Soluble in non-polar organic solvents (e.g., dichloromethane, chloroform, ether) |

Reactivity with Water (Hydrolysis)

Acyl chlorides are well-known for their vigorous reaction with water, and this compound is no exception. The hydrolysis of this compound yields eicosanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Reaction Mechanism: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step yields eicosanoic acid and hydrochloric acid.

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, making it a versatile reagent for the synthesis of various lipid derivatives. These reactions also follow the nucleophilic addition-elimination pathway.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols produces esters, which are important components of waxes and signaling molecules. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

General Reaction: R-COCl + R'-OH → R-COOR' + HCl

Reaction with Amines (Amidation)

This compound reacts with primary and secondary amines to form N-substituted amides. This reaction is fundamental to the synthesis of ceramides and other sphingolipids, which are crucial components of cell membranes and play significant roles in cell signaling. Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the liberated HCl. Alternatively, a non-nucleophilic base can be used.

General Reaction: R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻

Reaction with Other Nucleophiles

This compound can also react with other nucleophiles, such as thiols to form thioesters and carboxylates to form anhydrides. These reactions expand the synthetic utility of this compound in creating diverse lipid structures.

Experimental Protocols

The following are general protocols for the synthesis and reaction of this compound. These should be adapted based on the specific substrate and scale of the reaction. All reactions involving this compound should be carried out in a well-ventilated fume hood, as it is corrosive and reacts with moisture to produce HCl gas.

Synthesis of this compound from Eicosanoic Acid

Materials:

-

Eicosanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve eicosanoic acid in anhydrous DCM.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature with stirring. If using oxalyl chloride, add a catalytic amount of DMF.

-

Heat the reaction mixture to a gentle reflux (around 40-50°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used directly or purified by distillation under high vacuum.

General Protocol for Reaction with Nucleophiles (Alcohols or Amines)

Materials:

-

This compound

-

Nucleophile (alcohol or amine)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Triethylamine (Et₃N) or Pyridine (for reactions with alcohols or when using one equivalent of a precious amine)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (alcohol or amine, 1.0 equivalent) and, if necessary, a non-nucleophilic base (1.1 equivalents of Et₃N) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled solution of the nucleophile.

-

Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride C=O stretch around 1800 cm⁻¹).

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

The reactivity of this compound is harnessed in drug development for several key applications:

-

Synthesis of Bioactive Lipids: this compound is a precursor for the synthesis of various bioactive lipids, including ceramides and other sphingolipids, which are involved in numerous signaling pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of these pathways is implicated in diseases such as cancer and neurodegenerative disorders.

-

Lipid-Based Drug Delivery Systems: this compound can be used to attach long lipid tails to drugs or targeting moieties. This process, known as lipidation, can enhance the drug's solubility, improve its pharmacokinetic profile, and facilitate its incorporation into lipid-based drug delivery systems like liposomes and nanoparticles.

-

Prodrug Synthesis: By reacting this compound with a drug molecule containing a hydroxyl or amino group, a lipophilic prodrug can be synthesized. The long alkyl chain can aid in passive diffusion across cell membranes, and the ester or amide bond can be designed to be cleaved by intracellular enzymes, releasing the active drug at the target site.

Conclusion

This compound is a highly reactive and versatile chemical tool for researchers and professionals in drug development and lipidomics. Its predictable reactivity with water and a wide range of nucleophiles, governed by the nucleophilic addition-elimination mechanism, allows for the straightforward synthesis of a vast array of complex lipids and lipidated molecules. While the vigorous nature of its reactions necessitates careful handling, the protocols outlined in this guide provide a solid foundation for its safe and effective use in the laboratory. The continued application of this compound in the synthesis of novel bioactive compounds and advanced drug delivery systems underscores its importance in the ongoing quest for more effective and targeted therapies.

References

- 1. This compound | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Eicosanoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoyl chloride, the 20-carbon saturated fatty acyl chloride, serves as a versatile starting material for the synthesis of a variety of lipophilic molecules with potential biological activities. Its derivatives, particularly N-acylethanolamines (NAEs) and N-acyl amino acids, have garnered significant interest within the scientific community for their roles as signaling molecules, most notably within the endocannabinoid system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a primary focus on their interaction with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in endocannabinoid metabolism. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Synthesis of this compound Derivatives

This compound is a reactive precursor that readily undergoes acylation reactions with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The synthesis of biologically relevant eicosanoyl derivatives, such as N-eicosanoyl-ethanolamine and N-eicosanoyl amino acids, typically involves the reaction of this compound with the corresponding amine-containing molecule.

General Synthesis Protocol for N-Eicosanoyl Amines

A common method for the synthesis of N-acyl amino acids from acyl chlorides is a variation of the Schotten-Baumann reaction.[1][2] This procedure can be adapted for the synthesis of various N-eicosanoyl amines.

Materials:

-

This compound

-

Amino acid or ethanolamine

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Cationic surfactant (e.g., dodecyltrimethylammonium bromide) (catalytic amount)

Procedure:

-

A suspension of potassium carbonate, a catalytic amount of the cationic surfactant, the desired amino acid or ethanolamine, and this compound is prepared in tetrahydrofuran.

-

The reaction mixture is stirred at room temperature for approximately 4 hours.

-

The mixture is then refluxed for 8-10 hours.

-

After reflux, the solid residue is removed by hot filtration.

-

The tetrahydrofuran is evaporated from the filtrate to yield the crude N-eicosanoyl derivative.

-

The crude product is then purified by crystallization.[1]

This one-pot synthesis offers a straightforward and efficient route to obtaining N-eicosanoyl derivatives for biological evaluation.[1][2]

Biological Activities and the Endocannabinoid System

The biological activities of long-chain fatty acid amides, including derivatives of eicosanoic acid, are predominantly linked to the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. A primary target for these molecules is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine) and other related fatty acid amides. By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory responses.

N-Acylethanolamine (NAE) Signaling Pathway

N-acylethanolamines are synthesized from membrane phospholipids and their signaling is terminated by enzymatic degradation, primarily by FAAH. The general biosynthetic and signaling pathway for NAEs is depicted below.

Quantitative Analysis of FAAH Inhibition

While specific quantitative data for the inhibition of FAAH by N-eicosanoyl derivatives are not extensively reported in the literature, structure-activity relationship (SAR) studies of long-chain N-acyl ethanolamines provide valuable insights. The potency of FAAH inhibition is influenced by the length and degree of unsaturation of the fatty acyl chain.

| Compound | Fatty Acyl Chain | FAAH Inhibition (IC50) | Species | Reference |

| N-Arachidonoyl-ethanolamine (Anandamide) | C20:4 (unsaturated) | ~1-5 µM | Rat/Human | |

| N-Palmitoyl-ethanolamine | C16:0 (saturated) | Weak inhibitor | Rat/Human | |

| N-Oleoyl-ethanolamine | C18:1 (unsaturated) | Weak inhibitor | Rat/Human | |

| N-Arachidonoyl-glycine | C20:4 (unsaturated) | Potent inhibitor | Rat/Mouse | |

| N-Acyl-dopamines (various acyl chains) | C18-C22 (unsaturated) | 19-100 µM | N18TG2 cells |

Note: The inhibitory activities can vary depending on the assay conditions and the source of the enzyme.

The available data suggests that while saturated long-chain NAEs like N-palmitoyl-ethanolamine are generally weak FAAH inhibitors, their unsaturated counterparts, such as anandamide, exhibit more potent inhibition. N-acyl amino acids with an arachidonoyl chain have also been shown to be potent FAAH inhibitors. Further research is required to determine the precise inhibitory constants for N-eicosanoyl derivatives.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potential of test compounds on FAAH activity using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar

-

Test compound (e.g., N-eicosanoyl derivative) dissolved in DMSO

-

Positive Control Inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

-

Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

-

To each well of the 96-well plate, add the FAAH Assay Buffer, followed by the test compound or vehicle control (DMSO).

-

Add the FAAH enzyme solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for 10-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

This compound derivatives, particularly N-acylethanolamines and N-acyl amino acids, represent a class of bioactive lipids with the potential to modulate the endocannabinoid system. Their primary known mechanism of action involves the inhibition of FAAH, leading to an increase in the endogenous levels of cannabinoid receptor ligands. While quantitative data for eicosanoyl derivatives are still emerging, the established methodologies for synthesis and biological evaluation provide a solid framework for future research. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this interesting class of molecules. Further investigation into the specific structure-activity relationships of C20 saturated acyl derivatives is warranted to fully elucidate their pharmacological profile and potential applications in drug development.

References

Methodological & Application

Synthesis of Eicosanoyl Chloride from Eicosanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of eicosanoyl chloride from eicosanoic acid. This compound is a long-chain acyl chloride that serves as a crucial intermediate in the synthesis of various biologically active molecules, including lipids, amides, and esters, which are of significant interest in drug development. This guide outlines two primary synthetic methods utilizing thionyl chloride and oxalyl chloride, respectively. Detailed procedures, safety precautions, and characterization data are provided to ensure reproducible and high-yield synthesis.

Introduction

Eicosanoic acid, a 20-carbon saturated fatty acid, can be converted to its corresponding acyl chloride, this compound. This transformation is a fundamental step in organic synthesis, activating the carboxylic acid moiety for subsequent nucleophilic acyl substitution reactions. The high reactivity of this compound makes it a valuable precursor for the conjugation of the eicosanoyl group to various scaffolds, a common strategy in the development of therapeutic agents to enhance lipophilicity and cell membrane permeability. The two most prevalent methods for this conversion involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), both of which offer distinct advantages and considerations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Eicosanoic Acid and this compound

| Property | Eicosanoic Acid | This compound |

| Synonyms | Arachidic acid, Icosanoic acid | Arachidoyl chloride, Arachidyl chloride |

| CAS Number | 506-30-9[2] | 40140-09-8[3] |

| Molecular Formula | C₂₀H₄₀O₂[2] | C₂₀H₃₉ClO[3] |

| Molecular Weight | 312.53 g/mol | 330.97 g/mol |

| Melting Point | 75.4 °C | Not readily available |

| Boiling Point | 328.0 °C | ~360 °C (decomposes) |

| Appearance | White crystalline solid | Colorless to pale yellow liquid/solid |

Experimental Protocols

Two reliable methods for the synthesis of this compound are detailed below. Researchers should select the appropriate method based on available reagents, scale, and sensitivity of the substrate to reaction conditions.

Method 1: Synthesis using Thionyl Chloride

This method is a classic and cost-effective approach for the synthesis of acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Materials:

-

Eicosanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent like dichloromethane or chloroform)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas trap (for SO₂ and HCl)

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, add eicosanoic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add anhydrous toluene to dissolve the eicosanoic acid.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask at room temperature. The addition should be performed dropwise as the initial reaction can be vigorous.

-

Attach a gas trap containing a sodium hydroxide solution to the top of the reflux condenser to neutralize the evolved SO₂ and HCl gases.

-

Heat the reaction mixture to reflux (approximately 80-90°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an azeotropic distillation with dry toluene can be performed.

-

The crude this compound can be purified by vacuum distillation.

Expected Yield: >90%

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is generally milder than the thionyl chloride method and is preferred when the substrate is sensitive to higher temperatures or acidic conditions. The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF).

Materials:

-

Eicosanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Gas outlet to a fume hood or trap

Procedure:

-

In a fume hood, dissolve eicosanoic acid (1 equivalent) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of eicosanoic acid).

-

Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred solution at room temperature. Gas evolution (CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound can be used directly for the next step or purified by vacuum distillation.

Expected Yield: >95%

Purification and Characterization

Purification: Crude this compound is typically purified by vacuum distillation. Due to its high boiling point, a good vacuum is essential to prevent decomposition at elevated temperatures.

Characterization: The successful synthesis of this compound can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Characterization of Acyl Chlorides

| Technique | Expected Peaks for this compound (based on analogous compounds) |

| IR Spectroscopy | Strong C=O stretch at approximately 1800 cm⁻¹ |

| ¹H NMR Spectroscopy | Triplet at ~2.8-2.9 ppm (α-CH₂), multiplet at ~1.7 ppm (β-CH₂), broad singlet at ~1.2-1.4 ppm (-(CH₂)₁₆-), and a triplet at ~0.9 ppm (-CH₃) |

| ¹³C NMR Spectroscopy | Carbonyl carbon at ~173 ppm, α-carbon at ~47 ppm, and other aliphatic carbons between ~14-34 ppm |

Safety Precautions

Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Thionyl Chloride: Highly toxic by inhalation and causes severe skin burns and eye damage. Reacts with water to release toxic gases (SO₂ and HCl).

-

Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage. Reacts with water.

-

This compound: Causes skin and eye irritation and may cause respiratory irritation.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: General reaction scheme for the synthesis and application of this compound.

References

Standard Protocol for Acylation Using Eicosanoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoyl chloride, a C20 long-chain fatty acyl chloride, is a reactive precursor used to introduce a twenty-carbon acyl chain onto various nucleophilic substrates, including alcohols, amines, and thiols. This process, known as acylation or more specifically eicosanoylation, is a valuable tool in drug development and chemical biology. The resulting eicosanoyl-modified molecules often exhibit altered lipophilicity, membrane-anchoring properties, and biological activity. This document provides detailed protocols for the acylation of various substrates using this compound, summarizes quantitative data from representative reactions, and illustrates a relevant biological signaling pathway.

Data Presentation: Quantitative Overview of Acylation Reactions

The following tables summarize typical reaction conditions and yields for acylation reactions using this compound and analogous long-chain acyl chlorides. Please note that yields are highly substrate-dependent and optimization may be required for specific applications.

Table 1: N-Acylation of Amines with this compound and Analogs

| Substrate | Acyl Chloride | Stoichiometry (Substrate:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethanolamine | Stearoyl Chloride (C18) | 1:0.05:0.05 (as catalyst) | Ethanolamine (solvent) | 80 | 1 | ~96 | Adapted from[1] |

| Ethanolamine | Palmitoyl Chloride (C16) | 1:0.05:0.15 (as catalyst) | Ethanolamine (solvent) | 60 | 1.5 | ~98 | Adapted from[1] |

| Glycine Methyl Ester | Benzoyl Chloride | 1:1.1:1.5 | Dichloromethane | Room Temp | 12 | 85-99 | Adapted from[2] |

| L-Valine Methyl Ester | Benzoyl Chloride | 1:1.1:1.5 | Dichloromethane | Room Temp | 12 | 75 | Adapted from[2] |

Table 2: O-Acylation of Alcohols with this compound and Analogs

| Substrate | Acyl Chloride | Stoichiometry (Substrate:Acyl Chloride:Base) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Methanol | Benzoyl Chloride | 1.1:1:0 | None (Flow) | 100 | 5-7 | >99 | Adapted from[3] |

| Ethanol | Benzoyl Chloride | 1.1:1:0 | None (Flow) | 80 | 5-7 | >99 | Adapted from |

| Cholesterol | Aroyl Chlorides | 1:2:2 | 1,4-Dioxane | 100-120 | 120 | 56-100 | Adapted from |

| Various Alcohols | Benzoyl Chloride | 1:1.1:0.6 | Dichloromethane | -78 | 5 | >95 | Adapted from |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Amino Acid Esters

This protocol describes the N-acylation of an amino acid methyl ester using this compound.

Materials:

-

Amino acid methyl ester hydrochloride

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.

-

Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-eicosanoyl amino acid methyl ester.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for O-Acylation of a Simple Alcohol

This protocol outlines the synthesis of an eicosanoyl ester from a simple alcohol like methanol.

Materials:

-

Methanol

-

This compound

-

Pyridine or Triethylamine (optional, as a base/catalyst)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure: